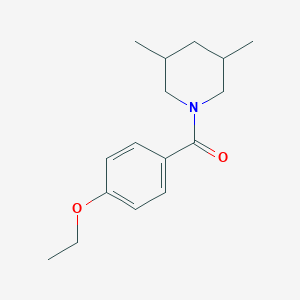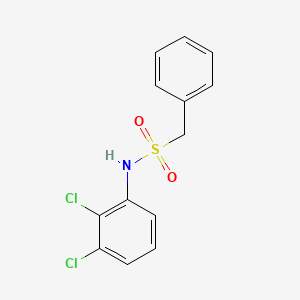
N-(2,3-dichlorophenyl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-1-phenylmethanesulfonamide is a chemical compound characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with two chlorine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 2,3-dichloroaniline with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is typically conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized to form sulfonic acids or reduced to form sulfinamides.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the sulfonamide bond.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are utilized.
Major Products Formed
Substitution Reactions: Products include various substituted sulfonamides.
Oxidation: Products include sulfonic acids.
Reduction: Products include sulfinamides.
Hydrolysis: Products include the corresponding amines and sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dichlorophenyl)-1-phenylmethanesulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-1-phenylmethanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonamide group allows for hydrogen bonding and other interactions with biological molecules, influencing its pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide
- N-(3,4-dichlorophenyl)-1-phenylmethanesulfonamide
- N-(2,3-dichlorophenyl)-1-toluenesulfonamide
Uniqueness
N-(2,3-dichlorophenyl)-1-phenylmethanesulfonamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H11Cl2NO2S |
|---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C13H11Cl2NO2S/c14-11-7-4-8-12(13(11)15)16-19(17,18)9-10-5-2-1-3-6-10/h1-8,16H,9H2 |
InChI Key |
OVKUWLPTVUZCOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


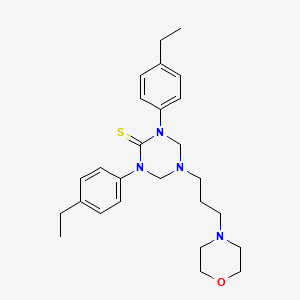
acetate](/img/structure/B11177900.png)
![2,2,4,7-Tetramethyl-6-(2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B11177901.png)
![3-fluoro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11177906.png)
![5-chloro-2-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11177910.png)
![4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 3-methylbenzoate](/img/structure/B11177911.png)
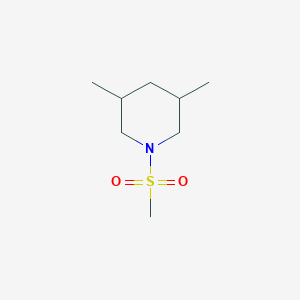
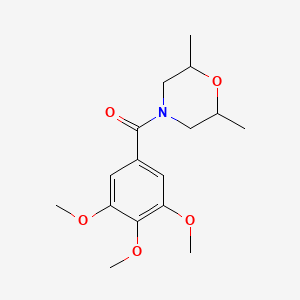
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(4-methylbenzyl)benzamide](/img/structure/B11177931.png)
![methyl 1,3-dimethyl-8-oxo-7-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate](/img/structure/B11177932.png)
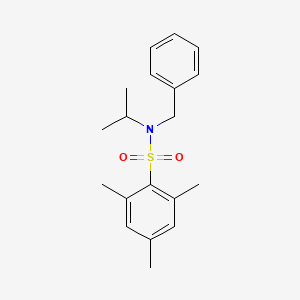
![N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B11177947.png)
![2-(1-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide](/img/structure/B11177959.png)
